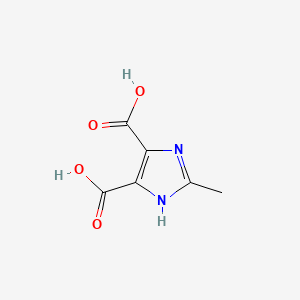

2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Overview

Description

2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a derivative of imidazole-4,5-dicarboxylic acid, which is a compound of interest due to its versatile coordination modes and potential hydrogen-bonding capabilities. This compound and its derivatives are widely used in the synthesis of new coordination polymers and have applications in various fields such as catalysis, gas separation, adsorption, and pharmacology . The unique structure, which includes multiple heteroatoms and the ability to lose protons, allows for a variety of chemical interactions and functionalities.

Synthesis Analysis

The

Scientific Research Applications

Supramolecular Complexes

2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3L1) is used in the creation of supramolecular complexes. For instance, when treated with ZnSO4 or ZnCl2, it forms zinc(II) supramolecules with distinct molecular structures, characterized by X-ray diffraction and IR analysis. These complexes demonstrate unique thermal behaviors, indicating potential applications in materials science and chemistry (Sang et al., 2011).

Biomimetic Complexes

The imidazole-4,5-dicarboxylic acid derivative is also a model for biomimetic complexes. It plays a key role in synthesizing Cu(II) and Ni(II) complexes, which have been studied for their stability and decomposition mechanism using thermoanalytical techniques and mass spectrometry (Materazzi et al., 2013).

Metal-Imidazole Frameworks

Thisacid is instrumental in the synthesis of novel metal-imidazole frameworks. These frameworks, involving metals like zinc, cadmium, and silver, display a range of structures from discrete compounds to one-, two-, and three-dimensional frameworks. The variation in alkyl groups on the 2-position of the ligand leads to diverse structures. These compounds are also characterized by their photoluminescence properties, making them of interest in the field of materials science (Zhai et al., 2013).

Coordination Polymers

Imidazole-4,5-dicarboxylic acid derivatives are widely utilized in creating coordination polymers. These polymers exhibit various bridging coordination modes and potential hydrogen-bonding capabilities, leading to unique one-dimensional coordination polymers. Such polymers have significant distorted octahedral coordination geometry and form complex three-dimensional structures in solid-state, indicating potential applications in catalysis and materials chemistry (Liu et al., 2018).

Luminescence Sensing

Compounds derived from imidazole-4,5-dicarboxylic acid have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit strong emission bands and are sensitive to benzaldehyde-based derivatives, suggesting their use as potential fluorescence sensors for chemicals (Shi et al., 2015).

Drug Design and Medical Chemistry

Derivatives of imidazole-4,5-dicarboxylic acid are key in drug design and medical chemistry. They are used as building blocks in synthesizing a variety of compounds, including those that exhibit biological activities such as central nervous system stimulation and antiproliferative activity. These derivatives are also explored as potential ligands in NMDA receptor studies (Brusina et al., 2016).

Safety and Hazards

Future Directions

The future directions of research on 2-Methyl-1H-imidazole-4,5-dicarboxylic acid could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to fully understand its safety and hazards .

properties

IUPAC Name |

2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYCQZSHGUXYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201214 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5313-35-9 | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5313-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005313359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5313-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the characteristic structural features of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid?

A1: this compound (H3MIDC) is an imidazole-based dicarboxylate ligand featuring three potential coordination sites: two carboxylate groups and one nitrogen atom within the imidazole ring. This versatility allows H3MIDC to adopt diverse coordination modes, leading to a wide range of structural motifs in metal complexes. [, , , , , , , , , , ]. Researchers have successfully controlled the coordination modes of H3MIDC by adjusting synthetic conditions, including the use of hydrazine [].

Q2: What types of metal complexes have been synthesized using H3MIDC?

A2: H3MIDC has been used to synthesize a variety of metal complexes, including those with transition metals like zinc, cadmium, cobalt, nickel, and manganese, as well as lanthanide metals [, , , , , , , , , , ]. The resulting structures range from discrete compounds and one-dimensional chains to two-dimensional layers and three-dimensional frameworks, highlighting the structural diversity achievable with this ligand.

Q3: How does the alkyl substituent at the 2-position of the imidazole ring influence the structure of the resulting metal complex?

A3: Research suggests that the alkyl substituent at the 2-position of the imidazole ring plays a crucial role in determining the final structure of the metal complex []. For example, increasing the alkyl chain length from methyl to ethyl to propyl in a series of cadmium-based frameworks led to a decrease in symmetry and variations in the space group of the resulting 3D structures [].

Q4: What is the significance of the honeycomb-like [M3(MIDC)2]n layers observed in some H3MIDC-based metal complexes?

A4: Honeycomb-like [M3(MIDC)2]n layers represent a recurring structural motif in several H3MIDC-based metal complexes, particularly those incorporating zinc, cobalt, and manganese [, ]. These layers can be further linked by bridging ligands like 4,4′-bipyridine to construct three-dimensional frameworks with potential applications in gas adsorption or catalysis [].

Q5: What are the potential applications of H3MIDC-based metal-organic frameworks?

A5: H3MIDC-based MOFs have shown promise in several areas:

- Gas adsorption and separation: A cadmium-based MOF exhibited preferable gas adsorption selectivity for carbon dioxide over methane and nitrogen, suggesting potential for carbon capture applications [].

- Luminescence: Several d10 metal complexes incorporating H3MIDC and its alkyl-substituted analogs exhibited strong blue emissions at room temperature, highlighting their potential in luminescent materials [].

- Proton Conduction: Lanthanide-based MOFs incorporating H3MIDC demonstrated humidity- and temperature-dependent proton conductivity, opening possibilities for their use in fuel cells or electrochemical devices [].

Q6: How does the choice of metal ion influence the properties of H3MIDC-based metal complexes?

A6: The selection of the metal ion significantly impacts the properties of the resulting H3MIDC-based complex. For instance, incorporating different lanthanide ions in isostructural frameworks led to systematic variations in proton conductivity, suggesting that lanthanide contraction can be used to fine-tune this property []. Similarly, the magnetic properties of H3MIDC-based complexes are heavily influenced by the choice of metal ion, with cobalt-based complexes exhibiting antiferromagnetic interactions [].

Q7: What analytical techniques are commonly used to characterize H3MIDC-based metal complexes?

A7: Characterization of H3MIDC-based complexes often involves a combination of techniques, including:

- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and coordination environments [, , , , , , , , , , ].

- Elemental analysis: This confirms the elemental composition of the synthesized complex. [, , , , , , , ]

- Infrared spectroscopy (IR): IR spectroscopy provides insights into the functional groups present in the complex, including the characteristic vibrations of carboxylate groups and imidazole rings. [, , , , , , ].

- Thermogravimetric analysis (TGA): TGA is used to investigate the thermal stability and decomposition patterns of the synthesized complexes. [, , ].

- Solid-state photoluminescence measurements: This technique is employed to study the luminescent properties of the complexes, particularly those with potential applications in optical materials. [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.